2-(3-Methoxystyryl)phenol
Overview
Description
2-(3-Methoxystyryl)phenol is an organic compound with the molecular formula C15H14O2 It is a phenolic compound characterized by the presence of a methoxy group attached to the styryl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxystyryl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild conditions . This method is efficient and environmentally friendly, providing high yields of the desired product.
Another method involves the reaction of sodium hydride with tetrahydrofuran (THF) and methyl diethyl phosphonate, followed by the addition of NSC 43794. The reaction mixture is stirred at room temperature, and the product is isolated through recrystallization from methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxystyryl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is ortho- and para-directing, making the aromatic ring highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt (potassium nitrosodisulfonate)
Reduction: Sodium borohydride (NaBH4), tin(II) chloride (SnCl2)
Electrophilic Aromatic Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Aromatic Substitution: Halogenated, nitrated, or sulfonated phenols
Scientific Research Applications
2-(3-Methoxystyryl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Methoxystyryl)phenol involves its interaction with various molecular targets and pathways. For example, phenolic compounds can exert antimicrobial effects by disrupting the integrity of bacterial cell membranes, leading to increased membrane fluidity and conformational changes in membrane proteins . Additionally, the antioxidant properties of phenolic compounds are attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals .
Comparison with Similar Compounds
2-(3-Methoxystyryl)phenol can be compared with other similar phenolic compounds, such as:
Eugenol: A phenolic compound with a methoxy group, known for its antimicrobial and antioxidant properties.
Thymol: Another phenolic compound with similar biological activities, used in various medicinal and industrial applications.
Carvacrol: A phenolic compound with potent antimicrobial effects, commonly found in essential oils.
The uniqueness of this compound lies in its specific structural features and the combination of its methoxy and styryl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(E)-2-(3-methoxyphenyl)ethenyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-14-7-4-5-12(11-14)9-10-13-6-2-3-8-15(13)16/h2-11,16H,1H3/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKADNPRLDAEDMO-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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